molecular formula C29H28ClN5O2S2 B4305769 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4305769
M. Wt: 578.2 g/mol
InChI Key: GFJZLBXKQGEDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the thiadiazole ring: This step involves the reaction of appropriate thiosemicarbazide derivatives with chlorobenzyl chloride under controlled conditions.

    Cyclization: The intermediate is then cyclized to form the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chlorobenzyl alcohol
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

What sets 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the thiadiazole and hexahydroquinoline rings, along with the ethoxyphenyl and carbonitrile groups, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN5O2S2/c1-4-37-19-11-9-17(10-12-19)24-20(15-31)26(32)35(22-13-29(2,3)14-23(36)25(22)24)27-33-34-28(39-27)38-16-18-7-5-6-8-21(18)30/h5-12,24H,4,13-14,16,32H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJZLBXKQGEDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NN=C(S4)SCC5=CC=CC=C5Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
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2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
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2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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